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molecular formula C15H10O3 B096982 2-(Hydroxymethyl)anthraquinone CAS No. 17241-59-7

2-(Hydroxymethyl)anthraquinone

Cat. No. B096982
M. Wt: 238.24 g/mol
InChI Key: JYKHAJGLEVKEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04803221

Procedure details

To a 2 L 3-neck flask fitted with condenser, thermometer and overhead stirrer was added 2-(hydroxymethyl)anthraquinone (Aldrich, 20 g, 0.084 mol), Zn dust (Mallinckrodt, 50 g, 0.765 mol), CuSO4.5H2O (Mallinckrodt, 0.5 g), and 28% NH4OH (Mallinckrodt, 600 mL). The temperature was increased to 80°, and the initial dark-red color faded (about 3 h). After refluxing for an additional 30 min, the mixture was filtered. The filtrate was treated with conc. HCl until acidic, and the resulting precipitate collected. The zinc solid was extracted with EtOAc until the washings were clear, and the EtOAc removed to give an oil. The oil and the precipitate were added to a mixture of conc. HCl (12 ml) in i-PrOH (1200 mL). This solution was concentrated by rotary evaporation to near dryness and CH3OH (100 mL) was added to give after filtration and drying 13.48 g (77%) of (2-anthracenyl)methanol mp 218°-221° (lit mp 223°-224°, P. Arjunan and K. D. Berlin, Org. Prep. and Procedure., 13(5), 368 (1981)).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
catalyst
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:16]=[CH:15][C:14]2[C:13](=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=O)[C:5]=2[CH:4]=1.[NH4+].[OH-].Cl>CC(O)C.[Zn]>[CH:4]1[C:5]2[C:14](=[CH:13][C:12]3[C:7]([CH:6]=2)=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:15]=[CH:16][C:3]=1[CH2:2][OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OCC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Name
CuSO4.5H2O
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
50 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
Quantity
1200 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L 3-neck flask fitted with condenser
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 80°
CUSTOM
Type
CUSTOM
Details
(about 3 h)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for an additional 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
ADDITION
Type
ADDITION
Details
The filtrate was treated with conc. HCl until acidic, and the resulting precipitate
CUSTOM
Type
CUSTOM
Details
collected
EXTRACTION
Type
EXTRACTION
Details
The zinc solid was extracted with EtOAc until the washings
CUSTOM
Type
CUSTOM
Details
the EtOAc removed
CUSTOM
Type
CUSTOM
Details
to give an oil
CONCENTRATION
Type
CONCENTRATION
Details
This solution was concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to give
FILTRATION
Type
FILTRATION
Details
after filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying 13.48 g (77%) of (2-anthracenyl)methanol mp 218°-221° (lit mp 223°-224°, P. Arjunan and K. D. Berlin, Org. Prep. and Procedure., 13(5), 368 (1981))

Outcomes

Product
Name
Type
Smiles
C1=C(C=CC2=CC3=CC=CC=C3C=C12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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